molecular formula C14H18ClNO B415970 2-chloro-N-cycloheptylbenzamide

2-chloro-N-cycloheptylbenzamide

Cat. No.: B415970
M. Wt: 251.75g/mol
InChI Key: GVZZYZHKWJWMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cycloheptylbenzamide (CAS: 331846-00-5) is a benzamide derivative with the molecular formula C₁₄H₁₈ClNO and a molar mass of 251.75 g/mol . Its structure consists of a benzamide core substituted with a chlorine atom at the 2-position and a cycloheptyl group attached to the nitrogen atom. The cycloheptyl substituent distinguishes it from smaller cycloalkyl analogs, such as cyclohexyl or cyclopentyl derivatives, influencing steric bulk and conformational flexibility .

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75g/mol

IUPAC Name

2-chloro-N-cycloheptylbenzamide

InChI

InChI=1S/C14H18ClNO/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,17)

InChI Key

GVZZYZHKWJWMDV-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-N-cycloheptylbenzamide vs. 2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide (CAS: 700853-35-6)

  • Structural Differences : The latter features a cyclopentyl group linked to a phenylmethyl moiety, introducing greater steric hindrance and aromaticity compared to the cycloheptyl group in the target compound.
  • Molecular Properties: Property this compound 2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide Molecular Formula C₁₄H₁₈ClNO C₁₉H₂₀ClNO Molar Mass (g/mol) 251.75 313.82 Key Features Flexible 7-membered ring Bulky aromatic substituent The phenylmethyl group in the latter increases lipophilicity (logP estimated to be higher) but may reduce solubility in polar solvents .

This compound vs. 2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (CAS: 759397-79-0)

  • This enhances solubility in acidic media compared to the non-polar cycloheptyl group in the target compound .

Halogen Substitution: Chlorine vs. Fluorine

This compound vs. N-Cyclohexyl-2-fluorobenzamide

  • Crystallographic Data :
    • N-Cyclohexyl-2-fluorobenzamide exhibits a planar benzamide core with a dihedral angle of 5.2° between the benzene and amide groups, while chlorine’s bulkiness in the target compound may induce slight torsional strain .

Pharmacological Analogs: P2X7 Receptor Antagonists

This compound vs. CE-224,535 (CAS: 724424-43-5)

  • CE-224,535 is a triazine-containing benzamide derivative with potent P2X7 receptor antagonist activity.

Solubility and Toxicity

  • N-(2-Ethylhexyl)benzamide (): Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). The ethylhexyl group’s hydrophobicity may contribute to membrane disruption, a risk less documented for the cycloheptyl analog .

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